mPGES-1 Inhibition: Sub-Micromolar Activity Differentiates from Next-Generation Nanomolar Inhibitors
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 of 506 nM in a cellular assay [1]. While this potency is lower than advanced clinical-stage inhibitors like Zaloglanstat (IC50 = 5 nM) [2] and mPGES1-IN-3 (IC50 = 8 nM for enzyme, 16.24 nM for A549 cells) [3], it remains comparable to other research-stage inhibitors such as MPO-0186 (IC50 = 0.24 μM in A549 cells) [4] and is significantly more active than aminobenzothiazole hits (IC50 = 1.4-1.7 μM) [5]. This intermediate potency profile makes it a valuable tool for studying mPGES-1 function in contexts where potent, irreversible inhibition is undesirable or for identifying off-target effects.
| Evidence Dimension | mPGES-1 Inhibition (Cellular Assay) |
|---|---|
| Target Compound Data | IC50 = 506 nM |
| Comparator Or Baseline | Zaloglanstat: IC50 = 5 nM (A549 cells); mPGES1-IN-3: IC50 = 16.24 nM (A549 cells); MPO-0186: IC50 = 0.24 μM (A549 cells); Aminobenzothiazoles: IC50 = 1.4-1.7 μM (cell-free) |
| Quantified Difference | 100-fold less potent than Zaloglanstat; 31-fold less potent than mPGES1-IN-3; 2.1-fold more potent than MPO-0186; 2.8-3.4-fold more potent than aminobenzothiazoles |
| Conditions | Inhibition of mPGES-1 in IL-1beta-stimulated human A549 cell microsomal membranes assessed as reduction in PGE2 formation (target compound) vs. various cell-based and cell-free assays for comparators |
Why This Matters
The compound's defined, intermediate potency for mPGES-1 provides a calibrated tool for target validation and pathway dissection, distinct from both weak screening hits and highly potent clinical leads.
- [1] BindingDB. BDBM50360819 (CHEMBL1934797). IC50 506 nM for mPGES-1 in A549 cells. View Source
- [2] MedChemExpress. Zaloglanstat (ISC-27864). IC50 5 nM for human mPGES-1 in A549 cells. View Source
- [3] Adooq. mPGES1-IN-3 (Compound 17d). IC50 8 nM for mPGES-1 enzyme, 16.24 nM for A549 cells. View Source
- [4] Kim, M. et al. Bioorg Med Chem Lett. 2021. MPO-0186: IC50 0.24 μM in A549 cells. View Source
- [5] Chini, M.G. et al. ACS Med Chem Lett. 2020. Aminobenzothiazoles: IC50 1.4-1.7 μM for mPGES-1. View Source
